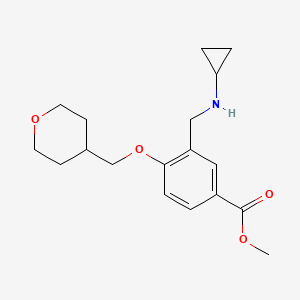

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Description

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a benzoate ester derivative featuring a cyclopropylamino-methyl substituent at position 3 and a tetrahydro-2H-pyran-4-yl-methoxy group at position 4. However, direct data on its synthesis or biological activity are absent in the provided evidence; thus, comparisons with structurally related compounds are critical for inferring its properties.

Properties

Molecular Formula |

C18H25NO4 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

methyl 3-[(cyclopropylamino)methyl]-4-(oxan-4-ylmethoxy)benzoate |

InChI |

InChI=1S/C18H25NO4/c1-21-18(20)14-2-5-17(15(10-14)11-19-16-3-4-16)23-12-13-6-8-22-9-7-13/h2,5,10,13,16,19H,3-4,6-9,11-12H2,1H3 |

InChI Key |

AFBIRVARLAAWPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2CCOCC2)CNC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoate Esters with Cyclic Ether Substituents

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

- Structure : Features a cyclopropylmethoxy group at position 4 and a hydroxyl group at position 3 of the benzoate ring .

- Key Differences: The target compound replaces the hydroxyl group with a cyclopropylamino-methyl substituent and includes a tetrahydro-2H-pyran moiety.

- Implications : The hydroxyl group in the analog may enhance hydrogen bonding, while the amine group in the target compound could improve solubility or enable salt formation.

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

- Structure: Contains a dihydropyran ring fused to a benzoate ester, with methoxyphenoxy and methyl substituents .

- Key Differences : The target compound lacks the fused dihydropyran system but includes a tetrahydro-2H-pyran-methoxy group.

- Implications : The fused ring system in the analog may confer rigidity, whereas the tetrahydro-2H-pyran group in the target compound could enhance conformational flexibility.

Pyran-2-one and Pyran-4-one Derivatives

3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b)

- Synthesis : 48% yield via condensation reactions; melting point: 171°C .

- Structure : Pyran-2-one core with methoxybenzoyl and allyl substituents.

- Comparison: The target compound lacks the pyranone core but shares ether and aromatic motifs. The pyranone system in 7b may confer acidity (due to enol tautomerism), unlike the neutral benzoate ester.

3-(Benzyloxy)-2-methyl-4H-pyran-4-one (3)

Sulfonylurea Herbicides

Metsulfuron Methyl Ester

- Structure : Methyl benzoate core with triazine and sulfonylurea groups .

- Comparison: While both share a methyl benzoate backbone, the target compound’s cyclopropylamino and tetrahydro-2H-pyran groups may redirect activity from herbicidal (triazine-dependent) to neurological or antimicrobial applications.

Theoretical and Computational Insights

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

Biological Activity

Methyl 3-((cyclopropylamino)methyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C16H23N1O4

- Molecular Weight : 291.36 g/mol

The structure consists of a benzoate moiety linked to a cyclopropylamine and a tetrahydro-2H-pyran group, which may influence its pharmacological properties.

While specific mechanisms for this compound are not extensively documented, related compounds with similar structures have been studied for various biological activities:

- Anticancer Activity : Compounds with benzoate structures often exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

Anticancer Activity

A study examining related benzoate derivatives indicated that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis induction |

| Compound B | A549 | 22.5 | Cell cycle arrest |

Neuroprotective Effects

Research on tetrahydro-2H-pyran derivatives has shown that they can protect against oxidative stress-induced neuronal cell death. These compounds modulate pathways related to mitochondrial function and reactive oxygen species (ROS) production.

| Compound | Model | Effect | Reference |

|---|---|---|---|

| Compound C | SH-SY5Y cells | Reduced ROS levels | |

| Compound D | Primary neurons | Increased cell viability |

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical trial, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.